7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Catalog No.
S6614895
CAS No.
853928-01-5
M.F
C11H8O6
M. Wt
236.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic...

CAS Number

853928-01-5

Product Name

7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

IUPAC Name

7-hydroxy-6-methoxy-2-oxochromene-3-carboxylic acid

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

InChI

InChI=1S/C11H8O6/c1-16-9-3-5-2-6(10(13)14)11(15)17-8(5)4-7(9)12/h2-4,12H,1H3,(H,13,14)

InChI Key

VXNWMOVVNNSHBY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound that has gained widespread attention due to its unique properties and potential applications in various fields of research and industry. This paper aims to provide an in-depth analysis of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as coumaric acid, is a natural phenolic compound that is commonly found in the leaves of various plants, including grapes, carrots, and peanuts. It is a derivative of cinnamic acid and belongs to the class of compounds known as coumarins. Coumaric acid has been shown to possess several biological and pharmacological properties, including antioxidant, anti-inflammatory, anti-tumor, and anti-microbial activities.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. It has a melting point of 251-253°C and is sparingly soluble in water. The compound is a white powder that exhibits strong fluorescence under UV light. Its chemical structure is shown below:
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the reaction of salicylic acid with malonic acid in the presence of acetic anhydride and concentrated sulfuric acid. Enzymatic synthesis involves the use of the enzyme phenylalanine ammonia-lyase to catalyze the conversion of L-phenylalanine to cinnamic acid, which is then further converted to coumaric acid. Plant extraction involves the isolation of coumaric acid from plant sources such as grapes, carrots, and peanuts.
The characterization of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be done through several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy (MS), and infrared (IR) spectroscopy. These techniques can provide valuable information about the compound's chemical structure and purity.
Several analytical methods can be used to measure the concentration of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid in various samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. HPLC is the most commonly used method due to its high sensitivity and selectivity.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits several biological properties, including anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to scavenge free radicals, reducing oxidative stress in cells. In addition, 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has displayed anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. The compound has also shown potential as an anti-microbial agent, inhibiting the growth of bacteria and fungi.
Studies have shown that 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has relatively low toxicity and is safe for use in scientific experiments. However, further studies are needed to determine the compound's long-term safety and potential side effects.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of potential applications in various fields of research and industry. It can be used as a natural preservative in the food industry, as a source of antioxidants and anti-inflammatory agents in the cosmetic industry, and as a potential anti-tumor agent in the pharmaceutical industry. The compound has also shown potential as a diagnostic tool for several diseases, including cancer and diabetes.
Research on 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is ongoing, with several studies investigating its potential applications in various fields of research and industry. Recent studies have focused on improving the compound's solubility and bioavailability, as well as exploring its potential as a therapeutic agent for several diseases.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has several potential implications in various fields of research and industry. In the food industry, the compound can be used as a natural preservative, replacing synthetic preservatives that may have potential health risks. In the cosmetic industry, it can be used as a source of antioxidants and anti-inflammatory agents, reducing the need for synthetic ingredients. In the pharmaceutical industry, the compound has potential as an anti-tumor agent and can be used as a potential therapeutic agent for several diseases.
Despite its potential applications, several limitations exist in the use of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid in various fields of research and industry. Its low solubility and poor bioavailability limit its use as a therapeutic agent. In addition, further research is needed to determine the long-term safety and potential side effects of the compound.
for research on 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid include improving its solubility and bioavailability, exploring its potential as a therapeutic agent for several diseases, and investigating its potential as a diagnostic tool. Further research is also needed to determine the long-term safety and potential side effects of the compound. Overall, 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a promising compound with a wide range of potential applications in various fields of research and industry.
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as coumaric acid, is an organic compound with several unique properties and potential applications in various fields of research and industry. Further research is needed to determine the compound's long-term safety, potential side effects, and its full range of applications. By improving its solubility and bioavailability and exploring its potential as a therapeutic agent, 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has the potential to make significant contributions to several fields of research and industry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

236.03208797 g/mol

Monoisotopic Mass

236.03208797 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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